5-Bromo-1-(butan-2-YL)-1H-pyrazole
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Overview
Description
5-Bromo-1-(butan-2-yl)-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position and a butan-2-yl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(butan-2-yl)-1H-pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(butan-2-yl)-1H-pyrazole using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(butan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-(butan-2-yl)-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid .
Scientific Research Applications
5-Bromo-1-(butan-2-yl)-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-(butan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(butan-2-yl)-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Bromo-1,3-dichloro-2-fluoro-benzene
Uniqueness
5-Bromo-1-(butan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H11BrN2 |
---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
5-bromo-1-butan-2-ylpyrazole |
InChI |
InChI=1S/C7H11BrN2/c1-3-6(2)10-7(8)4-5-9-10/h4-6H,3H2,1-2H3 |
InChI Key |
DSCUTNWGFCADCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)Br |
Origin of Product |
United States |
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